molecular formula C10H8FN B1628186 7-Fluoro-6-methylisoquinoline CAS No. 1159983-16-0

7-Fluoro-6-methylisoquinoline

Cat. No.: B1628186
CAS No.: 1159983-16-0
M. Wt: 161.18 g/mol
InChI Key: OIYKCANGVQTPQP-UHFFFAOYSA-N
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Description

7-Fluoro-6-methylisoquinoline is a chemical compound that has gained immense attention among researchers and scientists due to its unique physical and chemical properties. It has a molecular weight of 161.18 .


Synthesis Analysis

The synthesis of this compound involves a variety of isoquinolinic ring assembly techniques that enable the introduction of diverse fluorine-containing functionalities . A typical method for directed synthesis towards isoquinoline involves cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3 . This indicates the presence of a fluorine atom at the 7th position and a methyl group at the 6th position on the isoquinoline ring.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Modulation of Behavioral and Neurochemical Effects

7-Fluoro-6-methylisoquinoline derivatives demonstrate significant potential in modulating behavioral and neurochemical effects related to stress and depression. A study showed that 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound structurally related to this compound, reversed the reduction in self-care behavior induced by maternal separation stress in rats. This effect was attributed to the modulation of glutamatergic and GABAergic systems, highlighting the compound's potential in addressing stress-induced behavioral changes (Pesarico et al., 2017).

Antidepressant-like Actions

The antidepressant-like effects of 7-Fluoro-1,3-diphenylisoquinoline-1-amine were explored, with findings suggesting the compound's action is mediated through serotonergic and dopaminergic systems in mice. This evidence further underscores the therapeutic potential of this compound derivatives in treating depression, providing a foundation for future research in this area (Pesarico et al., 2014).

Fluorescent Probes and Chemical Analysis

This compound and its derivatives have been utilized in the development of fluorescent probes for chemical analysis. A study on 7-Dialkylamino-1-alkylquinolinium salts, which can be synthesized from 7-Fluoro-1-methylquinolinium derivatives, demonstrated their high fluorescence quantum yields and superior stability. These properties make them excellent candidates for use in polymer characterization and other applications requiring stable, high-performance fluorescent probes (van den Berg et al., 2006).

Cancer Research

Compounds structurally related to this compound, such as aminoquinones, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These studies indicate the potential of this compound derivatives as antitumor agents, contributing valuable insights into the design of new anticancer drugs (Delgado et al., 2012).

Safety and Hazards

The safety information for 7-Fluoro-6-methylisoquinoline includes several hazard statements such as H302, H312, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

7-fluoro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYKCANGVQTPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612151
Record name 7-Fluoro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159983-16-0
Record name 7-Fluoro-6-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159983-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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